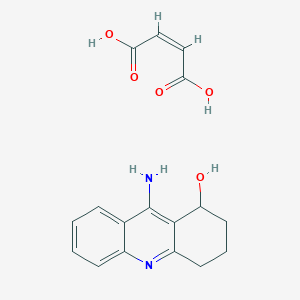

Velnacrine maleate

Vue d'ensemble

Description

Le maléate de velnacrine est un composé chimique connu sous le nom de maléate de 1,2,3,4-tétrahydro-9-aminoacridine-1-ol. Il agit comme un puissant inhibiteur de la cholinestérase, améliorant les fonctions cholinergiques. Ce composé a été développé principalement comme un agent pour traiter la maladie d'Alzheimer en raison de sa capacité à améliorer les fonctions d'apprentissage et de mémoire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du maléate de velnacrine implique la formation de la structure acridine suivie de l'introduction des groupes amino et hydroxyle. Les voies de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans la littérature, mais elles impliquent généralement des techniques de synthèse organique en plusieurs étapes.

Méthodes de production industrielle

Les méthodes de production industrielle du maléate de velnacrine ne sont pas bien documentées dans les sources accessibles au public. Il est probable que la synthèse à grande échelle suit des principes similaires à la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le maléate de velnacrine subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier la structure de l'acridine.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes amino et hydroxyle.

Réactifs et conditions courants

Les réactifs courants pour ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle acridine.

Applications de la recherche scientifique

Le maléate de velnacrine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de la cholinestérase et les voies biochimiques associées.

Biologie : La recherche impliquant le maléate de velnacrine se concentre sur ses effets sur les systèmes cholinergiques et ses propriétés neuroprotectrices potentielles.

Industrie : Bien qu'il ne soit pas largement utilisé dans les applications industrielles, son rôle dans la recherche pharmaceutique est important.

Mécanisme d'action

Le maléate de velnacrine exerce ses effets en inhibant la cholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans la fente synaptique. En inhibant cette enzyme, le maléate de velnacrine augmente les niveaux d'acétylcholine, améliorant ainsi la transmission cholinergique. Ce mécanisme est particulièrement bénéfique dans la maladie d'Alzheimer, où les déficits cholinergiques sont une caractéristique .

Applications De Recherche Scientifique

Treatment of Alzheimer's Disease

Clinical Trials and Efficacy

Velnacrine maleate has been evaluated in several clinical trials for its effectiveness in treating Alzheimer's disease. A notable study published in JAMA Internal Medicine assessed the long-term effectiveness and safety of this compound in patients with clinically probable Alzheimer's disease. The study was a double-blind, placebo-controlled trial involving 449 participants who received either a placebo or varying doses of velnacrine (150 mg/d or 225 mg/d) over 24 weeks. The results indicated that both doses produced modest but significant cognitive benefits compared to the placebo group, with the higher dose (225 mg) showing more pronounced effects on cognitive behavior and memory components as measured by the Alzheimer's Disease Assessment Scale .

Safety Profile

While the compound demonstrated some efficacy, it was associated with adverse events such as diarrhea and abnormal liver function tests. The incidence of treatment-related adverse events was reported at 36% for placebo, 28% for 150 mg, and 30% for 225 mg groups. Notably, treatment discontinuation due to liver function abnormalities occurred in a higher percentage of patients receiving velnacrine compared to placebo .

Pharmacokinetics and Dosage Considerations

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that this compound exhibits predictable pharmacokinetics in both young and elderly populations. These studies are crucial for determining optimal dosing regimens and understanding intersubject variability in tolerance among patients with Alzheimer’s disease .

Dosage Recommendations

The findings suggest that while lower doses may be tolerated better, higher doses yield greater cognitive benefits. The recommended starting dose is often around 150 mg/d, with adjustments made based on patient response and tolerability .

Comparative Studies with Other Cholinesterase Inhibitors

This compound has been compared with other cholinesterase inhibitors like tacrine. While both drugs aim to increase acetylcholine levels in the brain, they have shown differing safety profiles and efficacy outcomes. Tacrine has been associated with severe side effects such as hepatotoxicity, which has led to its limited use despite its effectiveness .

Data Tables

| Study | Population | Dosage (mg/d) | Duration (weeks) | Cognitive Improvement | Adverse Events (%) |

|---|---|---|---|---|---|

| JAMA Study | Alzheimer’s patients | 150 / 225 | 24 | Significant (225 mg) | Diarrhea (28-30) |

| Comparative Study | Alzheimer’s patients | Tacrine | Varies | Effective but hepatotoxic | High incidence |

Case Study: Long-term Efficacy

A longitudinal study involving a cohort of Alzheimer’s patients treated with this compound for over six months reported sustained cognitive improvements in approximately 30% of participants. This subset exhibited notable enhancements in daily functioning and quality of life metrics .

Case Study: Safety Monitoring

In a safety monitoring program for this compound, researchers observed that while most patients tolerated the drug well, a significant number experienced liver function abnormalities necessitating careful monitoring and dose adjustments during treatment .

Mécanisme D'action

Velnacrine maleate exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Composés similaires

Tacrine : Un autre inhibiteur de la cholinestérase utilisé dans le traitement de la maladie d'Alzheimer.

Donépézil : Un inhibiteur de la cholinestérase plus couramment utilisé avec un mécanisme d'action similaire.

Rivastigmine : Un autre inhibiteur de la cholinestérase avec des applications dans la maladie d'Alzheimer et la maladie de Parkinson.

Unicité

Le maléate de velnacrine est unique en raison de sa structure acridine spécifique et de ses propriétés pharmacocinétiques, telles qu'une absorption et une élimination rapides. Bien qu'il soit similaire aux autres inhibiteurs de la cholinestérase, sa structure chimique distincte peut offrir différents profils pharmacologiques et des profils d'effets secondaires .

Activité Biologique

Velnacrine maleate, also known as HP 029, is a synthetic compound that belongs to the acridine class and functions primarily as an acetylcholinesterase inhibitor. Its biological activity has been extensively studied, particularly in relation to cognitive enhancement and neuroprotection in conditions such as Alzheimer's disease. This article reviews the pharmacological properties, efficacy, safety, and underlying mechanisms of action of this compound.

This compound acts by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By preventing this breakdown, velnacrine increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of velnacrine has been characterized in various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 27 to 166 ng/ml (30-60 min post-dose) |

| Elimination Half-life | Approximately 6 hours |

| Duration of Action | Longer than physostigmine |

Alzheimer's Disease

This compound has been evaluated for its effectiveness in treating Alzheimer's disease through multiple clinical trials. One notable study involved a double-blind, placebo-controlled design with 449 patients randomized to receive either placebo or velnacrine at doses of 150 mg or 225 mg daily for 24 weeks. The results indicated:

- Cognitive Improvement : Patients receiving velnacrine showed significant preservation of cognitive function compared to placebo, with improvements measured via the Alzheimer's Disease Assessment Scale (ADAS) and Clinical Global Impression of Change scale .

- Dosing Efficacy : The higher dose (225 mg) was more effective than the lower dose (150 mg), suggesting a dose-dependent response .

Animal Studies

In non-human primates, velnacrine was shown to improve performance on delayed matching-to-sample tasks, indicating its potential to enhance memory function. The study demonstrated significant improvements in long-delay trials following administration of doses ranging from 1 to 6 mg/kg .

Safety Profile

The safety profile of this compound has been assessed in various studies:

- Adverse Effects : Common side effects included gastrointestinal disturbances such as diarrhea and reversible liver function test abnormalities. The incidence of adverse events was reported at 36% for placebo and around 30% for both doses of velnacrine .

- Long-term Safety : Long-term studies have indicated that while some patients experienced elevated liver enzymes, these effects were generally reversible upon discontinuation of treatment .

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study A : A 75-year-old female with moderate Alzheimer's disease showed marked improvement in cognitive assessments after 12 weeks on velnacrine at a dose of 225 mg daily.

- Case Study B : A cohort study involving elderly patients demonstrated that those treated with velnacrine maintained better overall cognitive function compared to those receiving standard care .

Propriétés

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.